2-fluoro-N-methylbenzamide

Descripción general

Descripción

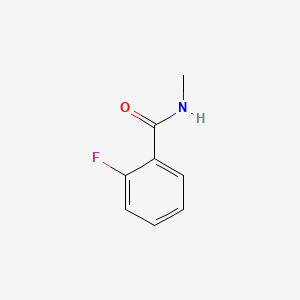

2-Fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-methylbenzamide consists of a benzene ring substituted with a fluoro group at the 2-position and a N-methylamide group . The InChI code for this compound is 1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Fluoro-N-methylbenzamide is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Fluorination Reactions

- Iron-Catalyzed Fluorination: 2-Fluoro-N-methylbenzamides are utilized in mild amide-directed fluorination reactions mediated by iron. This process chemoselectively transfers fluorine to provide fluorides with broad substrate scope and functional group tolerance, without needing noble metal additives. The reaction likely involves short-lived radical intermediates with direct iron-mediated fluorine transfer (Groendyke, AbuSalim, & Cook, 2016).

Molecular and Structural Studies

- Intramolecular Hydrogen Bonding Study: Ortho-fluoro- and ortho-chloro-N-methylbenzamides, including 2-fluoro derivatives, have been studied for their conformational behavior. This research quantifies how the -F substituent can fine-tune the rigidity of the oligomer backbone, impacting the shape and flexibility through noncovalent intramolecular interactions (Galan et al., 2009).

- Analysis of Spin-Spin Couplings: 2-Fluorobenzamide and its N-methyl derivative exhibit unique spin-spin couplings in magnetic resonance studies, indicating specific interactions and hydrogen bonds not present in similar amides without the fluorine substitution (Rae, Weigold, Contreras, & Biekofsky, 1993).

Synthesis and Chemical Properties

- Convenient Synthesis Method: There's a documented method for the concise synthesis of 2-Fluoro-N-methylbenzamide, highlighting its accessibility for further research and application (Xu, Xu, & Zhu, 2013).

- Pathway Study for Nonlinear Optical Properties: A study on the synthetic pathway of 2-fluoro-N,N-diphenylbenzamide, a related compound, reveals insights into its opto-electrical properties. This kind of research can inform similar studies on 2-fluoro-N-methylbenzamide (Raveendiran et al., 2022).

Therapeutic Applications and Biological Studies

- Cytotoxic Activity and Molecular Docking: Novel alpha-aminophosphonates, including those with 2-fluoro-N-methylbenzamide, demonstrate cytotoxic activity in cancer cell lines, indicating potential therapeutic applications (Poola et al., 2019).

- PET Imaging in Tumors: Compounds like 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide are developed as PET ligands for imaging metabotropic glutamate receptor subtype 1 in tumors, highlighting the diagnostic potential of fluorinated benzamides in medical imaging (Yamasaki et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFMACWWJYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)

![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)

![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)